molecular formula C11H13BrN2O B1378399 4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile CAS No. 1616500-55-0

4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile

Cat. No.: B1378399
CAS No.: 1616500-55-0
M. Wt: 269.14 g/mol
InChI Key: URKXQDAKSYDHDF-UHFFFAOYSA-N
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Description

4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile is a chemical compound with the molecular formula C11H13BrN2O . It plays a crucial role in scientific research.


Synthesis Analysis

The synthesis of benzonitriles can be achieved through various methods. One such method involves the reaction of benzoic acids with alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using computational tools . The molecule contains a total of 28 bond(s), including 15 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aromatic), 1 nitrile(s) (aromatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .


Chemical Reactions Analysis

The chemical reactions involving benzonitriles are diverse. For instance, reactions at the benzylic position can include free radical bromination, nucleophilic substitution, and oxidation . Other reactions can involve preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura reaction, copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation, and synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile and its derivatives are primarily used in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of polyfunctional 2-thionicotinonitriles and other complex molecules, showcasing its versatility in organic chemistry. These synthesized compounds are characterized through spectroscopic and analytical techniques to confirm their structure and properties (Bardasov et al., 2016).

Role in Cancer Research

The compound's derivatives have been used in the development of a new family of iron(II)-cyclopentadienyl compounds. These compounds exhibit strong activity against colorectal and triple-negative breast cancer cells. The substituent at the nitrile-based ligand is associated with the biological activity of these compounds, indicating the potential of this compound derivatives in cancer therapy (Pilon et al., 2020).

Photodynamic Therapy and Sensitizers

Derivatives of this compound have been utilized in the synthesis of new zinc phthalocyanine compounds. These compounds have a high singlet oxygen quantum yield and are used as photosensitizers in photodynamic therapy, particularly in the treatment of cancer. The properties of these compounds as photosensitizers are highly valuable, especially their good fluorescence properties and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Biocatalytic Production

The compound is also involved in the biocatalytic production of certain chemicals. For instance, (S)-4-bromo-3-hydroxybutyrate and structurally related chemicals, which are intermediates for statin compounds, are produced using biocatalysis methods involving this compound. The process involves the use of cDNA encoding enzymes and protein engineering to improve the thermostability and enantioselectivity of the enzymes used in the production process (Asako et al., 2009).

Properties

IUPAC Name

4-bromo-2-(4-hydroxybutylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-10-4-3-9(8-13)11(7-10)14-5-1-2-6-15/h3-4,7,14-15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKXQDAKSYDHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NCCCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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